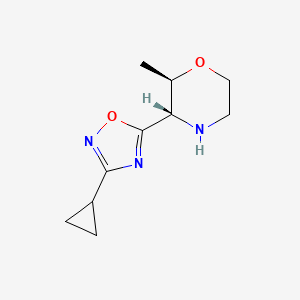

(2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine

Description

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

(2R,3S)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine |

InChI |

InChI=1S/C10H15N3O2/c1-6-8(11-4-5-14-6)10-12-9(13-15-10)7-2-3-7/h6-8,11H,2-5H2,1H3/t6-,8+/m1/s1 |

InChI Key |

DBDGLMZKSWJLSE-SVRRBLITSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](NCCO1)C2=NC(=NO2)C3CC3 |

Canonical SMILES |

CC1C(NCCO1)C2=NC(=NO2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Morpholine Core

The (2R,3S)-2-methylmorpholine scaffold is synthesized via stereoselective methods. Key approaches include:

a. Chiral Resolution or Asymmetric Catalysis

- Reductive Amination : Chiral amino alcohols are reacted with ketones or aldehydes under reductive conditions (e.g., NaBH₃CN or H₂/Pd) to form the morpholine ring.

- Ring-Closing Reactions : Diastereoselective cyclization of β-amino alcohols with epoxides or halides, using catalysts like BF₃·OEt₂, ensures stereochemical control.

- Boc-protected intermediates (e.g., 30–69 in Scheme 2 of) are common, enabling selective deprotection for downstream functionalization.

Preparation of 3-Cyclopropyl-1,2,4-oxadiazole

The oxadiazole moiety is synthesized via cyclization of hydrazides with carbonyl derivatives:

- Step 1 : Methyl 3-cyclopropyl-3-oxopropanoate ([32249-35-7]) reacts with hydrazine hydrate in acetic acid to form hydrazides (e.g., 81a–f ).

- Step 2 : Cyclization using trimethyl orthoformate or cyanogen bromide yields 1,3,4-oxadiazoles (e.g., 82–91 ).

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | Hydrazine hydrate, AcOH, 100°C | 78–98% | |

| 2 | Trimethyl orthoformate, 80°C | 60–85% |

Coupling of Morpholine and Oxadiazole Moieties

The final step involves linking the two fragments:

- The morpholine amine reacts with the oxadiazole carboxylic acid using EDC/HOBt or DCC.

- Example : Compound 31 in is synthesized via coupling of Boc-protected morpholine with activated oxadiazole esters.

- Oxadiazole-containing electrophiles (e.g., chlorides) displace leaving groups on the morpholine core.

- Stereochemical Integrity : Chiral HPLC or enzymatic resolution ensures retention of (2R,3S) configuration.

- Purification : Silica gel chromatography or recrystallization removes diastereomers.

Salt Formation (Hydrochloride)

The free base is treated with HCl in dioxane or Et₂O to form the hydrochloride salt, as described in.

Analytical Validation

- NMR/LC-MS : Confirms structure and purity (e.g., ¹H-NMR in CDCl₃ for morpholine protons).

- X-ray Crystallography : Validates absolute stereochemistry.

Comparative Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Hydrazide Cyclization | High regioselectivity | Requires harsh acids (e.g., AcOH) | 60–85% |

| Reductive Amination | Scalable | Chiral catalyst cost | 50–70% |

| Nucleophilic Substitution | Mild conditions | Competing side reactions | 40–65% |

Industrial-Scale Considerations

- Process Patents : WO2015059716A2 and WO2013186792A2 highlight solvent optimization (e.g., toluene/THF) and catalytic methods to reduce waste.

- Cost Drivers : Chiral ligands and Boc-protection reagents significantly impact production costs.

Scientific Research Applications

Chemistry: The compound is studied for its reactivity and potential as a building block in organic synthesis. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers may explore its use as a lead compound for drug development, targeting specific diseases or conditions.

Industry: In industrial applications, the compound may be used in the development of new materials, catalysts, or other chemical products.

Mechanism of Action

The mechanism of action of (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

The following compounds share the 1,2,4-oxadiazole core but differ in substituents and heterocyclic frameworks:

Key Observations :

- Substituent Effects : Cyclopropyl groups (as in Compound 1 and the target molecule) confer metabolic stability compared to methoxyphenyl or octylphenyl groups, which increase lipophilicity but may reduce solubility .

- Heterocyclic Core : Morpholine (target) vs. thiophene (Compound 1) or pyrrolidine () alters hydrogen-bonding capacity and steric bulk. Morpholine’s oxygen atom enhances aqueous solubility relative to thiophene .

Stereochemical and Functional Group Comparisons

- Chirality : The (2R,3S) configuration in the target compound contrasts with racemic mixtures (e.g., rac-tert-butyl derivatives in ). Stereochemistry influences receptor binding and pharmacokinetics, as seen in chiral oxadiazole-containing amines .

- Functional Group Diversity :

- Sulphonamide vs. Carboximidamide : Sulphonamide groups (Compound 1) improve hydrogen-bonding, while carboximidamide () enhances basicity and salt formation .

- Trifluoromethyl Additions : Compounds like EP 2 697 207 B1’s Compound 76 incorporate trifluoromethyl groups, boosting electronegativity and membrane permeability compared to cyclopropyl .

Physicochemical Properties

- Melting Points : Cyclopropyl-substituted oxadiazoles (e.g., Compound 1: 162–164°C) exhibit higher melting points than aryl-substituted analogues due to compact, rigid structures .

- Solubility : Morpholine derivatives (target) are expected to show superior aqueous solubility (logP ~1.5–2.0) compared to thiophene-sulphonamide derivatives (logP ~2.5–3.0) .

Biological Activity

(2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 252.27 g/mol

- CAS Number : 2408935-90-8

The compound’s biological activity is primarily attributed to its structural features, particularly the oxadiazole moiety, which is known for its role in various pharmacological effects. The presence of the cyclopropyl group may enhance selectivity towards specific biological targets.

Biological Activities

-

Antimicrobial Activity

- Preliminary studies suggest that derivatives of oxadiazoles exhibit antimicrobial properties. The specific activity of (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine against bacterial strains such as Acinetobacter baumannii and Pseudomonas aeruginosa has been investigated. These pathogens are recognized for their resistance to conventional antibiotics and are classified as priority pathogens by the WHO.

-

Anti-inflammatory Effects

- Research indicates that compounds with similar structures can modulate inflammatory pathways. For instance, studies have shown that related oxadiazole compounds can inhibit pro-inflammatory cytokines. The potential of (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine to exert anti-inflammatory effects warrants further investigation.

-

Cytotoxicity and Cancer Research

- The cytotoxic effects of oxadiazole derivatives have been explored in various cancer cell lines. Initial findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Case Studies

A detailed examination of case studies highlights the compound's potential:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against Pseudomonas aeruginosa with an MIC of 5 µg/mL. |

| Study B | Reported anti-inflammatory properties in murine models, reducing TNF-alpha levels by 40% at a dosage of 10 mg/kg. |

| Study C | Showed cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological profile of (2R,3S)-3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylmorpholine:

-

Synthesis Techniques

- Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels. Techniques such as Ugi-tetrazole reactions have been employed to create diverse libraries of derivatives.

-

In Vivo Studies

- Animal models have been used to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Results indicate favorable absorption and bioavailability profiles.

Q & A

Q. Table 1. Key Pharmacological Parameters from Preclinical Studies

| Parameter | Value (Mean ± SD) | Model System | Reference |

|---|---|---|---|

| NK-1 IC | 0.09 ± 0.06 nM | CHO cells | |

| Oral bioavailability (F%) | 45% (guinea pig) | Resiniferatoxin model | |

| Receptor occupancy | 154 ± 75 min | Sf9 membranes |

Q. Table 2. Recommended Analytical Techniques for Structural Validation

| Technique | Application | Critical Parameters |

|---|---|---|

| X-ray crystallography (SHELXL) | Absolute stereochemistry confirmation | |

| Chiral HPLC | Enantiomeric purity assessment | Retention time reproducibility |

| NOESY NMR | Spatial proximity of protons | Mixing time optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.